2-Amino-6-chloro-5-methoxybenzo[d]thiazole
CAS No.:
Cat. No.: VC15745463
Molecular Formula: C8H7ClN2OS
Molecular Weight: 214.67 g/mol
* For research use only. Not for human or veterinary use.
![2-Amino-6-chloro-5-methoxybenzo[d]thiazole -](/images/structure/VC15745463.png)
Specification
Molecular Formula | C8H7ClN2OS |
---|---|
Molecular Weight | 214.67 g/mol |
IUPAC Name | 6-chloro-5-methoxy-1,3-benzothiazol-2-amine |
Standard InChI | InChI=1S/C8H7ClN2OS/c1-12-6-3-5-7(2-4(6)9)13-8(10)11-5/h2-3H,1H3,(H2,10,11) |
Standard InChI Key | SCONAVRFGOZCTI-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C2C(=C1)N=C(S2)N)Cl |
Introduction
Chemical Identity and Structural Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₇ClN₂OS | |
Molecular Weight | 214.67 g/mol | |
XLogP3 (Lipophilicity) | ~2.1 (predicted) | |
Hydrogen Bond Donors | 2 (NH₂ group) | |
Hydrogen Bond Acceptors | 4 (N, O, S) |
Spectral Data and Structural Confirmation
-
IR Spectroscopy: Characteristic peaks include N-H stretching (3350–3250 cm⁻¹), C=N (1650–1550 cm⁻¹), and C-S (700–600 cm⁻¹) .
-
¹H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, while the methoxy (-OCH₃) and amino (-NH₂) groups appear at δ 3.8–3.9 ppm and δ 5.2–5.4 ppm, respectively .
-
Mass Spectrometry: The molecular ion peak at m/z 214.67 confirms the molecular weight, with fragmentation patterns consistent with chlorine loss (m/z 179).
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The Hantzsch thiazole synthesis remains the most widely used method, involving α-haloketones and thioamides (Table 2) . For example:
-
Step 1: Condensation of 4-chloro-3-methoxyaniline with thiourea in acidic ethanol yields the thioamide intermediate.
-
Step 2: Cyclization with α-bromoacetophenone at 80–100°C produces the target compound in ~65% yield .
Table 2: Comparative Analysis of Synthesis Methods
Method | Reagents | Yield (%) | Purity (%) | Source |
---|---|---|---|---|
Hantzsch Synthesis | α-Bromoacetophenone, thiourea | 65 | 95 | |
Microwave-Assisted | Na₂S, DMF, 150°C | 78 | 98 | |
Solid-Phase Synthesis | Wang resin, TFA cleavage | 52 | 90 |
Novel Approaches and Green Chemistry
Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 78% yield in 15 minutes) . Solvent-free mechanochemical grinding has also shown promise, albeit with lower yields (~50%) .
Compound | Cell Line (IC₅₀) | Source |
---|---|---|
2-Amino-6-chloro analog | HL-60: 43 µM; MCF-7: >100 µM | |
Riluzole (FDA-approved) | HeLa: 28 µM |
Antimicrobial Properties
Amino-benzothiazoles exhibit broad-spectrum activity:
-
Gram-Positive Bacteria: MIC values of 100–400 µg/mL against E. faecalis .
-
Mycobacterium tuberculosis: Analog 12a shows MIC = 2.1 µg/mL, comparable to rifampicin .
Challenges and Future Directions
Bioavailability and Toxicity
The compound’s high lipophilicity (LogP > 2) may limit aqueous solubility, necessitating prodrug strategies. Preliminary toxicity screens in Vero cells indicate a selectivity index of >10 for cancer cells , but in vivo studies are absent.
Computational Drug Design
QSAR models predict that substituting the methoxy group with bulkier alkoxy chains (e.g., ethoxy) could enhance binding to EGFR (ΔG = −9.2 kcal/mol) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume